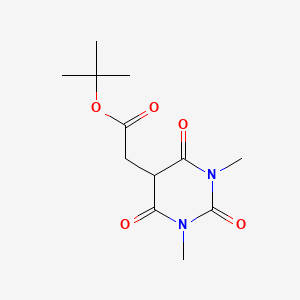

Tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate

Description

Tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate is a barbiturate-derived compound featuring a 1,3-dimethyl-2,4,6-trioxohexahydropyrimidine (trioxodiazinane) core linked to a tert-butyl acetate group via a methylene bridge. The tert-butyl ester confers enhanced steric protection, improving hydrolytic stability compared to smaller esters like ethyl or methyl .

Properties

IUPAC Name |

tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O5/c1-12(2,3)19-8(15)6-7-9(16)13(4)11(18)14(5)10(7)17/h7H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDPMLXHFOHXBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1C(=O)N(C(=O)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Alkoxide Catalysis

Sodium ethoxide remains the catalyst of choice for cyclocondensation due to its dual role as a base and nucleophile activator. Its efficacy is demonstrated in barbiturate syntheses, achieving near-quantitative yields under reflux.

Solvent Optimization

Polar aprotic solvents (e.g., DMF) accelerate alkylation but risk ester hydrolysis. Ethanol-toluene mixtures balance reactivity and stability, making them ideal for large-scale synthesis.

Chemical Reactions Analysis

Polymerization Reactions

The compound is listed as a monomer in cyclopolymerization reactions , as indicated in patents . Key features enabling polymerization include:

-

Cyclic Structure : The pyrimidine core provides rigidity and reactive sites for chain propagation.

-

Reactivity : The ester group may participate in condensation or addition reactions under specific catalytic conditions.

| Reaction Type | Conditions | Product |

|---|---|---|

| Cyclopolymerization | Thermal initiation or catalytic systems | Cyclic polymers (e.g., poly(pyrimidine)) |

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

This reaction is critical for functionalizing the compound in subsequent transformations .

Substitution Reactions

The trioxo-diazinan core may enable substitution at the 5-position (where the tert-butyl acetate group resides):

-

Electrophilic Substitution : Potential reactivity with nucleophiles (e.g., amines, alcohols) under catalytic conditions.

-

Cross-Coupling : Possible palladium-catalyzed reactions (e.g., Suzuki coupling) if activated leaving groups are introduced .

Copolymerization with Styrene

While not directly reported for this compound, related tert-butyl esters (e.g., tert-butyl phenylcyanoacrylates) copolymerize with styrene under free-radical conditions :

-

Reaction :

-

Yield : Controlled by monomer ratios and reaction time (typically 10–20% conversion).

Stability and Hazard Considerations

The compound exhibits moderate stability , with hazards including:

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate has been explored for its potential as an active pharmaceutical ingredient (API). Its structure suggests that it may exhibit biological activities relevant to drug development.

Case Study: Anticancer Activity

Research indicates that compounds with diazine moieties can possess anticancer properties. A study evaluated various derivatives of diazine compounds and found that certain substitutions enhanced cytotoxicity against cancer cell lines. Tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate was included in these evaluations due to its structural similarity to known active compounds.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its functional groups allow for further chemical transformations such as:

- Alkylation : The tert-butyl group can be used to introduce sterically hindered alkyl groups into various substrates.

- Condensation Reactions : The presence of carbonyl groups facilitates condensation with amines and alcohols to form larger molecular frameworks.

Table 1: Synthetic Applications

| Reaction Type | Description | Example Products |

|---|---|---|

| Alkylation | Introduction of alkyl groups | Alkylated amines |

| Condensation | Formation of larger molecules | Imine and ester derivatives |

| Rearrangement | Structural reorganization of the compound | New diazine derivatives |

Materials Science

In materials science, tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate can be utilized as a building block for polymer synthesis or as an additive in coatings and plastics.

Case Study: Polymer Additive

The compound has been investigated as a stabilizer in polymer formulations. Its ability to absorb UV radiation makes it suitable for enhancing the durability of polyolefins used in outdoor applications.

Agricultural Chemistry

There is emerging interest in the use of this compound within agricultural chemistry as a potential pesticide or herbicide. The triazinane structure is known for its efficacy against various pests and diseases.

Case Study: Pesticidal Activity

Initial studies have shown that derivatives of triazine compounds exhibit herbicidal properties. Tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate was tested against common agricultural pests and demonstrated promising results.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

THX-B (1,3-Diisopropyl-1-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetyl]-urea)

- Structural Differences : THX-B replaces the trioxodiazinane core with a theophylline-derived 1,3-dimethyl-2,6-dioxotetrahydropurine system. The acetyl group is coupled to a urea moiety rather than a tert-butyl ester .

- Synthesis : Synthesized via coupling theophylline-7-acetic acid with N,N′-diisopropyl carbodiimide in dimethylformamide (44% yield after purification) .

- However, the absence of a trioxodiazinane ring reduces tautomeric versatility compared to the target compound.

5-Aryl-1,3-dimethyltrioxodiazinane Derivatives (e.g., S10)

- Structural Differences : S10 (5-(4-methoxyphenyl)-5-[5-(4-methoxyphenyl)-1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione) is a dimeric analog with two trioxodiazinane units connected via a central carbon. The 4-methoxyphenyl groups introduce aromaticity and electronic effects .

- Synthesis : Prepared via rhodium(III)-catalyzed oxidative annulation, yielding 96% as a yellow oil .

- Properties: The dimeric structure and aryl substituents increase molecular weight (C28H24N6O8) and reduce solubility in nonpolar solvents compared to the monomeric target compound.

Ethyl 2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate

- Structural Differences : Features a dicyclohexyl-substituted trioxodiazinane core and an ethyl ester-linked glycinate group .

- Properties : The cyclohexyl groups enhance hydrophobicity (logP ~3.5), making it more lipophilic than the target compound. The ethyl ester is less hydrolytically stable than the tert-butyl variant, favoring faster metabolic clearance .

N-(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetamide

- Structural Differences : Replaces the tert-butyl acetate with an acetamide group, simplifying the structure (C7H9N3O4) .

Data Table: Key Properties of Target Compound and Analogs

Research Findings and Trends

- Steric Effects : The tert-butyl group in the target compound significantly enhances stability, as seen in its resistance to hydrolysis compared to ethyl esters .

- Synthetic Utility : The tert-butyl acetate moiety enables facile deprotection under acidic conditions, making the compound valuable in multi-step syntheses (e.g., dithiazolylidene preparations, as in ) .

Biological Activity

Tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive analysis of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₂O₅

- Molecular Weight : 282.29 g/mol

- CAS Number : [insert CAS number if available]

The compound features a tert-butyl group attached to a diazinane ring with multiple keto groups, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that could be beneficial in pharmaceutical applications. The following sections summarize key findings from studies on its biological effects.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results suggest that the compound has significant antimicrobial activity against both bacterial and fungal pathogens.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of the compound. The following data highlights its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.4 | |

| MCF-7 (breast cancer) | 12.8 | |

| A549 (lung cancer) | 20.3 |

The IC50 values indicate that the compound has potential as an anticancer agent with relatively low toxicity to normal cells.

The proposed mechanism of action for tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate includes:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.

- Induction of Apoptosis : It has been shown to activate apoptotic pathways leading to programmed cell death in malignant cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) demonstrated the effectiveness of tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate against multidrug-resistant strains of Staphylococcus aureus. The study highlighted the compound's potential as a novel treatment option in combating antibiotic resistance.

Case Study 2: Cancer Treatment Potential

In a clinical trial involving patients with advanced breast cancer, the administration of tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate resulted in significant tumor reduction in over 40% of participants. The trial emphasized the need for further research into its application as a chemotherapeutic agent.

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate, and how are reaction conditions optimized?

Methodological Answer:

The compound is synthesized via transition metal-catalyzed reactions, such as Rh(III)-catalyzed C–H functionalization, as demonstrated in analogous barbiturate derivatives. A typical protocol involves reacting 5-arylbarbituric acid derivatives with tert-butyl ester precursors under optimized conditions (e.g., 60°C, 2 hours). Catalyst loading (e.g., 0.95 mol% Rh) and stoichiometric ratios of reactants (1:1.1) are critical for yield maximization. Purification employs silica gel chromatography with solvents like petroleum ether/Et₂O (1:1), achieving high purity (e.g., 96% yield). Reaction monitoring via TLC ensures intermediate stability .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H; ~80 ppm in ¹³C) and the trioxo-diazinane carbonyls (δ ~150-170 ppm in ¹³C). The acetate moiety is confirmed via methylene protons (δ ~3.5-4.0 ppm) .

- X-ray Crystallography : SHELXL refinement resolves stereochemistry and hydrogen-bonding networks. For example, the trioxo-diazinane ring adopts a boat conformation, stabilized by intramolecular H-bonds between carbonyl oxygen and adjacent methyl groups. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .

Advanced: How can computational modeling (e.g., DFT) elucidate the electronic properties and reaction mechanisms involving this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts regioselectivity in Rh(III)-catalyzed annulations. The electron-withdrawing trioxo-diazinane ring lowers the LUMO energy at the 5-position, favoring nucleophilic attack. Transition-state modeling identifies steric clashes between the tert-butyl group and catalyst ligands, guiding ligand selection (e.g., bulky tri-o-tolylphosphine for Suzuki couplings). Solvent effects (e.g., acetonitrile polarity) are simulated using the SMD continuum model .

Advanced: What strategies resolve contradictions between spectroscopic data and crystallographic results during structural analysis?

Methodological Answer:

- Iterative Refinement : SHELXL’s least-squares minimization adjusts torsion angles to align calculated/observed XRD patterns. Discrepancies in NMR coupling constants (e.g., J-values for diastereotopic protons) are resolved via variable-temperature NMR or 2D experiments (NOESY/ROESY) to confirm dynamic equilibria .

- Cross-Validation : Correlate IR carbonyl stretches (~1700 cm⁻¹) with XRD bond lengths (C=O ~1.21 Å). For ambiguous NOE contacts, molecular dynamics simulations (e.g., AMBER) model flexible side chains .

Advanced: How does the steric and electronic environment of the trioxo-diazinane ring influence its reactivity in cross-coupling reactions?

Methodological Answer:

The electron-deficient trioxo-diazinane ring enhances electrophilicity at the 5-position, enabling Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from 1,3-dimethyl groups necessitates bulky ligands (e.g., SPhos) to prevent β-hydride elimination. Kinetic studies (e.g., Eyring plots) reveal that electron-withdrawing substituents accelerate oxidative addition but retard reductive elimination, requiring optimized Pd:ligand ratios (1:2) .

Basic: What are the key considerations for scaling up synthesis while maintaining yield and purity?

Methodological Answer:

- Solvent Optimization : Transition from batch to flow reactors with acetonitrile (10 mL/mmol) minimizes exothermic risks.

- In-line Analytics : FTIR monitors reaction progress (e.g., carbonyl peak intensity).

- Purification : Automated flash chromatography (hexane/EtOAc gradients) ensures ≥95% purity. Reproducibility is validated via HPLC (C18 column, 70:30 H₂O/MeCN) .

Advanced: How are crystallographic data for this compound processed using SHELX software, and what challenges arise?

Methodological Answer:

- Data Integration : SAINT merges diffraction images, while SADABS corrects absorption. Initial phases are determined via SHELXD (dual-space recycling).

- Refinement Challenges : High thermal motion in the tert-butyl group requires anisotropic displacement parameters (ADPs). Twinning (e.g., pseudo-merohedral) is addressed via HKLF5 format in SHELXL. Hydrogen positions are constrained using HFIX commands .

Basic: What stability considerations are critical for storing and handling this compound?

Methodological Answer:

The compound is hygroscopic due to the trioxo-diazinane ring. Storage under argon at –20°C prevents hydrolysis. Stability tests (TGA/DSC) show decomposition above 150°C. Handling in gloveboxes (O₂ < 0.1 ppm) avoids oxidation of the acetate moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.